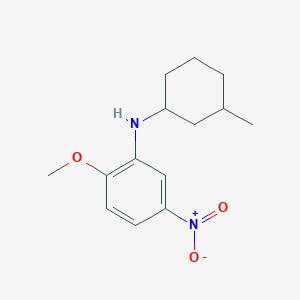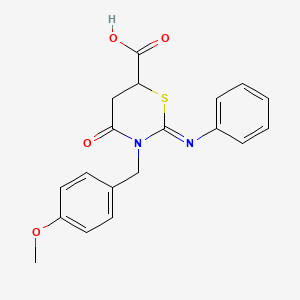
3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxylic acid, also known as MBOTC, is a thiazine derivative that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxylic acid is not fully understood, but it is believed to work through multiple pathways. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of certain enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in animal studies. It has low cytotoxicity towards normal cells and tissues, making it a potential candidate for further development as a therapeutic agent. This compound has also been shown to have antioxidant activity, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxylic acid is its broad-spectrum activity against cancer cells, bacteria, and fungi. It also has low toxicity towards normal cells and tissues, making it a potential candidate for further development as a therapeutic agent. One limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for 3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxylic acid research. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. Finally, this compound could be further developed as a potential therapeutic agent for cancer, bacterial, and fungal infections.
Conclusion:
In conclusion, this compound is a thiazine derivative that has shown potential therapeutic applications in various scientific research studies. It has been studied for its anticancer, antimicrobial, and antifungal properties. This compound has low toxicity towards normal cells and tissues, making it a potential candidate for further development as a therapeutic agent. Further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety in animal models and clinical trials.
Méthodes De Synthèse
3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxylic acid can be synthesized through a multistep process starting from 4-methoxybenzylamine and thiourea. The first step involves the reaction of 4-methoxybenzylamine with 2-bromoacetophenone to form 3-(4-methoxybenzyl)-4-oxo-2-phenyl-1,3-thiazolidine. Subsequently, the thiazolidine is reacted with thionyl chloride to form 3-(4-methoxybenzyl)-4-oxo-2-phenylthiazolidin-1-ium chloride. Finally, the chloride is reacted with sodium hydroxide to form this compound.
Applications De Recherche Scientifique
3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxylic acid has been shown to have potential therapeutic applications in various scientific research studies. It has been studied for its anticancer, antimicrobial, and antifungal properties. This compound has been tested against various cancer cell lines, including breast cancer, colon cancer, and lung cancer, and has shown promising results in inhibiting cancer cell growth. It has also been tested against various bacterial and fungal strains and has shown potent antimicrobial and antifungal activity.
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-25-15-9-7-13(8-10-15)12-21-17(22)11-16(18(23)24)26-19(21)20-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZLYCNEFIVGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CC(SC2=NC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

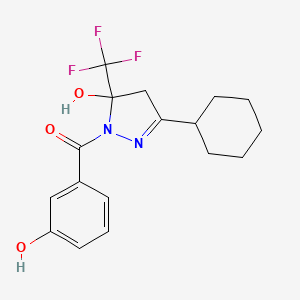
![5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4969466.png)
![(3aS*,5S*,9aS*)-5-(4-methoxy-1-naphthyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4969474.png)
![ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4969480.png)
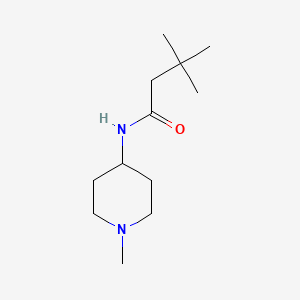
![1-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyethyl)piperazine](/img/structure/B4969491.png)
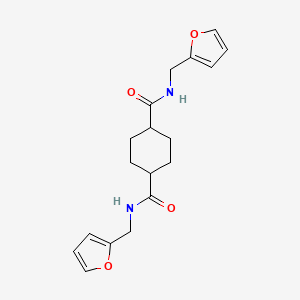
![1-cyclohexyl-2-(2,5-dimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4969506.png)
![2-(3,4-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indene-1,3(2H)-dione](/img/structure/B4969518.png)
![7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4969522.png)
![7-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B4969530.png)
![N-(2,5-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B4969549.png)
![3-bromo-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4969566.png)
